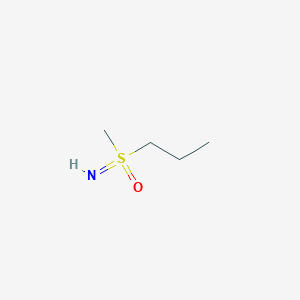
4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H10F4O2. It is characterized by the presence of trifluoromethyl and fluoro-methylphenyl groups, which contribute to its unique chemical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid typically involves the introduction of trifluoromethyl and fluoro-methylphenyl groups into a butanoic acid backbone. One common method involves the reaction of 3-(3-fluoro-4-methylphenyl)propanoic acid with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of 4,4,4-trifluoro-3-(3-fluoro-4-methylphenyl)butanone.
Reduction: Formation of 4,4,4-trifluoro-3-(3-fluoro-4-methylphenyl)butanol.
Substitution: Formation of derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, 4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s structural features allow it to interact with biological targets, making it a candidate for drug development
Industry: In the materials science industry, this compound can be used in the development of fluorinated polymers and coatings, which exhibit enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid: Similar in structure but with a trifluoromethyl group instead of a fluoro-methylphenyl group.
4-(4-Fluoro-3-methylphenyl)butanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness: 4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid is unique due to the combination of trifluoromethyl and fluoro-methylphenyl groups, which impart distinct reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10F4O2 |
|---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-6-2-3-7(4-9(6)12)8(5-10(16)17)11(13,14)15/h2-4,8H,5H2,1H3,(H,16,17) |
InChI Key |
GMMKNXVTCUGNSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13541541.png)




![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)







